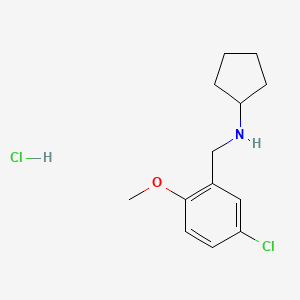![molecular formula C18H31ClN2O2 B4400093 1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4400093.png)
1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine hydrochloride
Übersicht
Beschreibung
1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine hydrochloride, also known as Prazosin hydrochloride, is a medication primarily used to treat high blood pressure and post-traumatic stress disorder (PTSD). It belongs to a class of drugs called alpha-blockers, which work by relaxing the blood vessels and reducing the workload on the heart.
Wirkmechanismus
1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine hydrochloride hydrochloride works by blocking the alpha-1 adrenergic receptors in the body, which are responsible for regulating blood pressure and heart rate. By blocking these receptors, this compound hydrochloride causes the blood vessels to relax, leading to a decrease in blood pressure. In addition, it reduces the symptoms of PTSD by blocking the effects of adrenaline on the brain, which can cause nightmares and other sleep disturbances.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have several biochemical and physiological effects on the body. It causes a decrease in blood pressure and heart rate, which can reduce the risk of heart disease and stroke. It also improves urinary flow in patients with benign prostatic hyperplasia. In patients with PTSD, it reduces the frequency and intensity of nightmares and improves overall sleep quality.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine hydrochloride hydrochloride has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it easier to design experiments and interpret results. It is also relatively safe, with few reported side effects. However, it has limitations in that it can only be used in experiments related to its therapeutic effects, and cannot be used as a general-purpose research tool.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine hydrochloride hydrochloride. One area of interest is in developing new formulations of the drug that can be administered more easily or have longer-lasting effects. Another area of interest is in exploring the potential of this compound hydrochloride in treating other medical conditions, such as anxiety disorders or depression. Finally, further research is needed to fully understand the mechanism of action of this compound hydrochloride and its effects on the body.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine hydrochloride hydrochloride has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in treating high blood pressure, congestive heart failure, and benign prostatic hyperplasia. In addition, it has been used off-label to treat PTSD, nightmares, and sleep disturbances in patients with this condition.
Eigenschaften
IUPAC Name |
1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-15-21-17-8-4-5-9-18(17)22-16-7-6-10-20-13-11-19(2)12-14-20;/h4-5,8-9H,3,6-7,10-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWWBTAKKHQVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4400010.png)

![1-[(4-phenoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4400017.png)
![1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400022.png)
![3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400030.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400050.png)

![5-[(diethylamino)sulfonyl]-2-methyl-N-3-pyridinylbenzamide](/img/structure/B4400068.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4400080.png)
![4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4400088.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400089.png)
![4-methoxy-N-({4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4400098.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400104.png)